4-[(2,5-Dimethylphenyl)sulfanyl]aniline
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Overview
Description
4-[(2,5-Dimethylphenyl)sulfanyl]aniline is an organic compound characterized by the presence of a sulfanyl group attached to a dimethylphenyl ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,5-Dimethylphenyl)sulfanyl]aniline typically involves the reaction of 2,5-dimethylthiophenol with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-[(2,5-Dimethylphenyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nitric acid, halogens; acidic or neutral conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-[(2,5-Dimethylphenyl)sulfanyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dimethylphenyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
- 2-[(2,4-Dimethylphenyl)sulfanyl]aniline
- 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride
Comparison: 4-[(2,5-Dimethylphenyl)sulfanyl]aniline is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, and distinct biological effects .
Properties
Molecular Formula |
C14H15NS |
---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)sulfanylaniline |
InChI |
InChI=1S/C14H15NS/c1-10-3-4-11(2)14(9-10)16-13-7-5-12(15)6-8-13/h3-9H,15H2,1-2H3 |
InChI Key |
UWKDGHXHOROFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=CC=C(C=C2)N |
Origin of Product |
United States |
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